molecular formula C4H8O3S B12515819 (Ethanesulfonyl)acetaldehyde CAS No. 762287-49-0

(Ethanesulfonyl)acetaldehyde

Cat. No.: B12515819
CAS No.: 762287-49-0
M. Wt: 136.17 g/mol
InChI Key: YCDZFILPLILCLX-UHFFFAOYSA-N
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Description

(Ethanesulfonyl)acetaldehyde is an organic compound characterized by the presence of both an aldehyde group and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

(Ethanesulfonyl)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of ethanesulfonyl chloride with acetaldehyde in the presence of a base. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.

Industrial Production Methods

Industrial production of this compound often involves the oxidative dehydrogenation of ethanol. This method is favored due to its efficiency and the availability of ethanol as a starting material. The reaction is typically catalyzed by metal oxides and conducted at elevated temperatures to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

(Ethanesulfonyl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form ethanesulfonic acid.

    Reduction: Reduction reactions can convert it to ethanesulfonyl alcohol.

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and alcohols can react with the aldehyde group under acidic or basic conditions.

Major Products

The major products formed from these reactions include ethanesulfonic acid, ethanesulfonyl alcohol, and various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

(Ethanesulfonyl)acetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of (ethanesulfonyl)acetaldehyde involves its reactivity with nucleophiles and electrophiles. The aldehyde group is highly reactive, allowing it to form covalent bonds with various molecular targets. This reactivity is exploited in synthetic chemistry to create a wide range of products. The sulfonyl group also contributes to its chemical behavior, particularly in reactions involving oxidation and reduction .

Comparison with Similar Compounds

Similar Compounds

    Acetaldehyde: Lacks the sulfonyl group, making it less versatile in certain reactions.

    Ethanesulfonic acid: Contains a sulfonic acid group instead of an aldehyde group, leading to different reactivity.

    Methanesulfonylacetaldehyde: Similar structure but with a methyl group instead of an ethyl group, affecting its chemical properties.

Uniqueness

(Ethanesulfonyl)acetaldehyde is unique due to the presence of both an aldehyde and a sulfonyl group. This dual functionality allows it to participate in a broader range of chemical reactions compared to compounds with only one of these functional groups .

Properties

CAS No.

762287-49-0

Molecular Formula

C4H8O3S

Molecular Weight

136.17 g/mol

IUPAC Name

2-ethylsulfonylacetaldehyde

InChI

InChI=1S/C4H8O3S/c1-2-8(6,7)4-3-5/h3H,2,4H2,1H3

InChI Key

YCDZFILPLILCLX-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)CC=O

Origin of Product

United States

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